Cas no 870849-57-3 ((1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol)

(1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a fluorinated aromatic ring with a methoxy substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective precision. The presence of both fluoro and methoxy groups enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. High optical purity and consistent reactivity are key advantages, ensuring reproducibility in complex synthetic pathways. This compound is typically handled under inert conditions due to its alcohol functionality, and its structural features make it suitable for applications in medicinal chemistry and material science.
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol structure
870849-57-3 structure
Product name:(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
CAS No:870849-57-3
MF:C9H11FO2
MW:170.180846452713
CID:5684929
PubChem ID:26597270

(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
    • DTXSID601244530
    • OGBGGCJKDXCBGP-ZCFIWIBFSA-N
    • 870849-57-3
    • (1r)-(4-fluoro-3-methoxyphenyl)ethanol
    • EN300-1868904
    • CS-0266848
    • (alphaR)-4-Fluoro-3-methoxy-alpha-methylbenzenemethanol
    • (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
    • SCHEMBL1239102
    • Benzenemethanol, 4-fluoro-3-methoxy-α-methyl-, (αR)-
    • G73445
    • Benzenemethanol, 4-fluoro-3-methoxy-alpha-methyl-, (alphaR)-
    • Benzenemethanol, 4-fluoro-3-methoxy-
    • (1R)-1-(4-fluoro-3-methoxyphenyl)ethanol
    • A-methyl-, (
    • (I+/-R)-4-Fluoro-3-methoxy-I+/--methylbenzenemethanol
    • AR)-
    • Inchi: 1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m1/s1
    • InChI Key: OGBGGCJKDXCBGP-ZCFIWIBFSA-N
    • SMILES: FC1C=CC(=CC=1OC)[C@@H](C)O

Computed Properties

  • Exact Mass: 170.07430775g/mol
  • Monoisotopic Mass: 170.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.144±0.06 g/cm3(Predicted)
  • Boiling Point: 255.2±30.0 °C(Predicted)
  • pka: 14.05±0.20(Predicted)

(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1868904-0.25g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
0.25g
$840.0 2023-09-18
Enamine
EN300-1868904-5.0g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
5g
$2732.0 2023-06-03
Enamine
EN300-1868904-0.5g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
0.5g
$877.0 2023-09-18
Enamine
EN300-1868904-2.5g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
2.5g
$1791.0 2023-09-18
Enamine
EN300-1868904-0.05g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
0.05g
$768.0 2023-09-18
Enamine
EN300-1868904-10g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
10g
$3929.0 2023-09-18
1PlusChem
1P01P8KL-50mg
Benzenemethanol, 4-fluoro-3-methoxy-α-methyl-, (αR)-
870849-57-3 97%
50mg
$2950.00 2023-12-16
1PlusChem
1P01P8KL-100mg
Benzenemethanol, 4-fluoro-3-methoxy-α-methyl-, (αR)-
870849-57-3 97%
100mg
$3085.00 2023-12-16
Enamine
EN300-1868904-1g
(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3
1g
$914.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337518-100mg
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
870849-57-3 98%
100mg
¥21512.00 2024-04-27

Additional information on (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Compound CAS No 870849-57-3: (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol

(1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, also known by its CAS number 870849-57-3, is a chiral organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of alcohols, specifically secondary alcohols, and features a fluorinated aromatic ring with methoxy substitution. The stereochemistry at the chiral center (denoted by the (1R) configuration) plays a crucial role in its properties and potential applications.

The molecular structure of (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol consists of a benzene ring substituted with a fluorine atom at the para position and a methoxy group at the meta position. This substitution pattern imparts specific electronic and steric effects on the molecule, influencing its reactivity and solubility. The ethanolic group attached to the benzene ring introduces hydroxyl functionality, which can participate in hydrogen bonding, further affecting the compound's physical and chemical properties.

Recent studies have highlighted the potential of (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a building block in medicinal chemistry. Its chiral center makes it a valuable substrate for asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. Researchers have explored its use in synthesizing bioactive compounds, including potential drug candidates for treating various diseases such as cancer, inflammation, and neurodegenerative disorders.

In terms of synthesis, (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be prepared through several routes, including nucleophilic aromatic substitution and catalytic asymmetric hydrogenation. These methods leverage the directing effects of the substituents on the aromatic ring to achieve high yields and selectivity. For instance, recent advancements in transition metal-catalyzed reactions have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.

The physical properties of (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol are also of significant interest. Its melting point, boiling point, and solubility in various solvents have been characterized using modern analytical techniques such as differential scanning calorimetry (DSC) and gas chromatography (GC). These properties are critical for determining its suitability in different applications, including pharmaceutical formulations and industrial processes.

From an environmental perspective, understanding the fate and transport of (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1 ol in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and to develop strategies for mitigating any adverse effects.

In conclusion, (1R)-1-(4-fluoro 3 methoxy phenyl ethan 1 ol), CAS No 870849 57 3, is a versatile compound with promising applications in various fields. Its unique structure, chiral properties, and reactivity make it an attractive target for both academic research and industrial development. As new insights into its synthesis, properties, and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry.

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